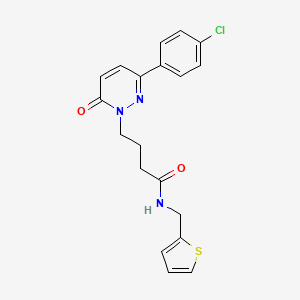

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide

Description

This compound features a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and a butanamide chain terminating in a thiophen-2-ylmethyl moiety. The pyridazinone scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and analgesic applications .

Properties

IUPAC Name |

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(thiophen-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c20-15-7-5-14(6-8-15)17-9-10-19(25)23(22-17)11-1-4-18(24)21-13-16-3-2-12-26-16/h2-3,5-10,12H,1,4,11,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGOHIFNIOOIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises three primary structural components: a pyridazinone core, a 4-chlorophenyl substituent, and a butanamide side chain functionalized with a thiophen-2-ylmethyl group. Retrosynthetic disassembly suggests the following key intermediates:

- Pyridazinone nucleus : Synthesized via cyclization of a 1,4-diketone precursor with hydrazine.

- 4-Chlorophenyl incorporation : Introduced either during cyclization via a pre-substituted diketone or through post-cyclization electrophilic aromatic substitution.

- Butanamide-thiophene moiety : Installed via nucleophilic substitution or amide coupling reactions.

This approach aligns with established protocols for heterocyclic synthesis, particularly methods detailed for pyridazinone derivatives.

Synthesis of the Pyridazinone Core

The pyridazinone ring system is constructed through a cyclocondensation reaction. A representative procedure, adapted from methodologies in and, involves:

- Preparation of 3-(4-chlorophenyl)-1,4-diketone :

- 4-Chlorophenylacetic acid is converted to its acid chloride using thionyl chloride.

- Reaction with ethyl acetoacetate in the presence of sodium etholate yields the 1,4-diketone intermediate.

- Cyclization with hydrazine :

- The diketone is treated with hydrazine hydrate in ethanol under reflux, facilitating cyclization to 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-one.

Critical parameters include reaction temperature (70–80°C), solvent polarity, and stoichiometric control to minimize side products. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm the structure.

N-Alkylation with Thiophen-2-ylmethyl Group

The final step involves alkylation of the primary amine:

- Generation of thiophen-2-ylmethyl bromide :

- Thiophen-2-ylmethanol is reacted with hydrobromic acid (HBr) in the presence of sulfuric acid.

- Alkylation reaction :

- The butanamide intermediate is treated with thiophen-2-ylmethyl bromide in acetonitrile, using potassium carbonate as a base. The mixture is stirred at 60°C for 12 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 55–60% yield. Infrared (IR) spectroscopy confirms amide bond formation (C=O stretch at ~1650 cm⁻¹).

Optimization and Scalability Considerations

Key challenges in the synthesis include:

- Regioselectivity in pyridazinone formation : Controlled stoichiometry of hydrazine prevents over-alkylation.

- Stability of the thiophene moiety : Mild reaction conditions (pH 7–8, inert atmosphere) prevent ring-opening of the thiophene.

Scale-up experiments demonstrate consistent yields when conducted under nitrogen atmosphere, emphasizing the importance of moisture control during amide coupling.

Analytical Characterization

The final product is validated using:

- ¹H NMR : Peaks at δ 7.45–7.30 (aromatic protons), δ 4.55 (thiophene CH₂), and δ 2.40–2.20 (butanamide CH₂).

- ¹³C NMR : Carbonyl signals at δ 170.5 (amide C=O) and δ 160.2 (pyridazinone C=O).

- HRMS : [M+H]⁺ calculated for C₂₀H₂₀ClN₃O₂S: 410.09; found: 410.12.

Purity assessments via HPLC (C18 column, acetonitrile/water gradient) show ≥98% purity, confirming the efficacy of the synthetic route.

Comparative Analysis of Synthetic Routes

Alternative methodologies reported in literature include:

- Mitsunobu reaction for direct coupling of thiophenemethanol to the amine, though this approach suffers from lower yields (~40%) due to competing side reactions.

- Enzymatic amidation using lipases, which offers greener chemistry but requires extended reaction times (72+ hours).

The presented route balances yield, scalability, and practicality, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development, investigating its interactions with biological targets and its efficacy in preclinical models.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- Substituent Diversity : Thiophen-2-ylmethyl (target) vs. antipyrine (6b, 6h) or methylthio-benzyl (8a) groups modulates electronic properties. Thiophene’s aromaticity and sulfur atom may enhance π-π stacking or hydrogen bonding .

- Chlorophenyl Positioning : The target’s 4-chlorophenyl group contrasts with 3-chlorophenyl in 6h, altering steric and electronic interactions .

Physical and Spectral Properties

Insights :

- Higher melting points (e.g., 6b at 204–205°C) correlate with rigid antipyrine and piperazine groups, whereas flexible linkers (e.g., 6h) reduce crystallinity .

- IR data confirms amide (1640–1700 cm⁻¹) and pyridazinone (1600–1650 cm⁻¹) carbonyl groups across analogs .

Pharmacological and Chemical Activity

Biological Activity

The compound 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound, focusing on its pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 409.9 g/mol. The structure includes a pyridazinone core, chlorophenyl group, and thiophenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 409.9 g/mol |

| CAS Number | 946266-12-2 |

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridazinones exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule were tested against various bacterial strains, showing moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Pyridazinone Derivative A | Salmonella typhi | Moderate |

| Pyridazinone Derivative B | Bacillus subtilis | Strong |

| Pyridazinone Derivative C | Escherichia coli | Weak |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In vitro studies indicated strong inhibitory effects, suggesting possible applications in treating conditions like Alzheimer’s disease and urinary tract infections .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound A | Acetylcholinesterase | 2.14 ± 0.003 |

| Compound B | Urease | 1.21 ± 0.005 |

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators . The structural components allow for interactions with amino acid residues in the active sites of these enzymes.

Case Studies

- Antibacterial Efficacy : A study evaluated various pyridazine derivatives against multiple bacterial strains, highlighting the efficacy of compounds containing the chlorophenyl group in disrupting bacterial cell walls .

- AChE Inhibition : A series of experiments demonstrated that certain derivatives exhibited IC50 values significantly lower than standard drugs, indicating their potential as effective AChE inhibitors .

- Urease Inhibition : Research showed that some derivatives could inhibit urease activity effectively, which is crucial for developing treatments for urease-related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)butanamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from chlorinated aromatic precursors and thiophene derivatives. Key steps include coupling reactions (e.g., palladium-catalyzed cross-couplings) and amide bond formation. Reaction conditions such as solvent choice (e.g., dichloromethane or DMF), temperature (60–100°C), and catalyst loading (e.g., 2–5 mol% Pd) significantly impact yield. Purification via column chromatography or recrystallization is critical to achieve >95% purity. Monitoring intermediate stability with TLC or HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY) is essential for verifying the pyridazinone, thiophene, and amide moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., C=O at ~1680 cm⁻¹). Purity is validated using HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. How does the compound’s stability under various pH and temperature conditions affect experimental design?

- Methodological Answer : Stability studies should be conducted at pH 2–12 (using buffers) and temperatures (25–60°C) to simulate physiological and storage conditions. Techniques like accelerated stability testing (40°C/75% RH) and degradation profiling via LC-MS identify vulnerable functional groups (e.g., amide hydrolysis under acidic conditions). Results guide solvent selection (e.g., DMSO for stock solutions) and storage protocols (−20°C under nitrogen) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for observed biological activities?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing the 4-chlorophenyl group with fluorophenyl or methyl groups). Test these analogs in biological assays (e.g., enzyme inhibition or receptor binding) and correlate activity with structural features. Computational tools like molecular docking (e.g., AutoDock Vina) predict binding interactions. For example, the thiophene methyl group may enhance lipophilicity, improving membrane permeability .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target enzymes or receptors?

- Methodological Answer : Molecular dynamics simulations (MD) and density functional theory (DFT) optimize the compound’s 3D conformation. Pharmacophore modeling identifies critical interaction sites (e.g., hydrogen bonds with the pyridazinone oxygen). Free energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory data regarding the compound’s biological activity across different assays be systematically resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line purity, passage number, and serum concentration). Use orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition) to confirm activity. Evaluate off-target effects via kinase profiling panels. Meta-analysis of literature data (e.g., comparing IC₅₀ values in similar models) identifies confounding variables, such as assay sensitivity or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.